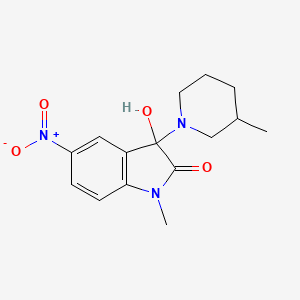![molecular formula C24H32N2O2 B15023145 3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide](/img/structure/B15023145.png)
3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a benzamide core substituted with a nonylcarbamoyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide typically involves the following steps:
Acylation Reaction: The starting material, 4-aminobenzoic acid, is reacted with nonyl isocyanate to form N-(4-nonylcarbamoyl)benzoic acid.
Amidation Reaction: The N-(4-nonylcarbamoyl)benzoic acid is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This involves the use of microreactor systems to optimize reaction conditions and improve yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-phenylbenzamide: Similar structure but lacks the nonylcarbamoyl group.
N-(3-amino-4-methylphenyl)benzamide: Contains an amino group instead of the nonylcarbamoyl group.
Uniqueness
3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide is unique due to the presence of the nonylcarbamoyl group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C24H32N2O2 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C24H32N2O2/c1-3-4-5-6-7-8-9-17-25-23(27)20-13-15-22(16-14-20)26-24(28)21-12-10-11-19(2)18-21/h10-16,18H,3-9,17H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
XFSSJWTVYUMDOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine](/img/structure/B15023062.png)
![4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B15023064.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B15023067.png)

![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B15023090.png)
![9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B15023099.png)
![4-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B15023103.png)
![ethyl 2-[1-(4-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15023108.png)
![N-(2-Chloro-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-[5-methyl-2-(propan-2-YL)phenoxy]acetamide](/img/structure/B15023115.png)
![2,2'-{5-[2-(Morpholin-4-yl)ethyl]-1,3,5-triazinane-1,3-diyl}bis(6-methyl-1,3-benzothiazole)](/img/structure/B15023126.png)
![O-[3-(naphthalen-2-ylcarbamoyl)phenyl] (2,3-dimethylphenyl)carbamothioate](/img/structure/B15023134.png)
![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B15023140.png)
![N-(2-methylphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023146.png)
![N-(2-fluorobenzyl)-N-{2-[2-isopropyl-4-(4-tolyl)-tetrahydropyran-4-yl]ethyl}propionamide](/img/structure/B15023155.png)
